Butyl 5-chloropentyl sulfone

Description

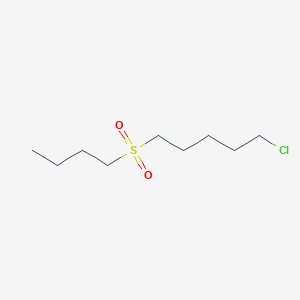

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-butylsulfonyl-5-chloropentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19ClO2S/c1-2-3-8-13(11,12)9-6-4-5-7-10/h2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBLOMCQNFRZSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)CCCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90300985 | |

| Record name | butyl 5-chloropentyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14633-41-1 | |

| Record name | NSC140303 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | butyl 5-chloropentyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Butyl 5 Chloropentyl Sulfone

Direct Synthesis Approaches to the Chemical Compound

The direct formation of the sulfone functional group in butyl 5-chloropentyl sulfone can be achieved through several strategic synthetic routes. These methods primarily involve either the oxidation of a corresponding sulfide (B99878) precursor or the construction of the sulfone moiety through carbon-sulfur bond-forming reactions.

Oxidation of Precursor Sulfides

A prevalent and fundamental method for synthesizing sulfones is the oxidation of their corresponding sulfides. mdpi.com This process involves the conversion of the sulfide group to a sulfone group by increasing the oxidation state of the sulfur atom.

The synthesis of the necessary precursor, 5-chloropentyl butyl sulfide, can be accomplished through nucleophilic substitution. A common method involves the reaction of a thiol with an alkyl halide. For instance, butanethiol can be reacted with 1-bromo-5-chloropentane (B104276) in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). amazonaws.com The base deprotonates the thiol to form a thiolate anion, which then acts as a nucleophile, displacing the bromide from 1-bromo-5-chloropentane to yield 5-chloropentyl butyl sulfide. While specific literature for the direct synthesis of 5-chloropentyl butyl sulfide is not abundant, analogous reactions, such as the synthesis of (5-chloropentyl)(phenyl)sulfide from thiophenol and 1-bromo-5-chloropentane, have been reported with high yields (96%). amazonaws.com

Another potential route involves the reaction of sodium sulfide with appropriate ω-chloroalkyl esters, which has been shown to be an effective method for cleaving these esters. tandfonline.comtandfonline.com This reactivity highlights the nucleophilicity of the sulfide anion, which could potentially be adapted for the synthesis of the precursor sulfide.

Once the 5-chloropentyl butyl sulfide precursor is obtained, it can be oxidized to the target sulfone, this compound. A variety of oxidizing agents and catalytic systems are available for this transformation, offering different levels of selectivity and efficiency. orientjchem.orgorganic-chemistry.org

Biocatalytic Oxidation:

Biocatalysis presents an environmentally benign approach to sulfide oxidation. orientjchem.orgresearchgate.net Certain microorganisms, such as fungi from the genera Aspergillus and Penicillium, have demonstrated the ability to oxidize sulfides directly to sulfones with high yields. orientjchem.orgresearchgate.netresearchgate.net For example, Aspergillus ochraceus and Penicillium funiculosum have been identified as effective biocatalysts for this transformation. orientjchem.orgresearchgate.net The reactions are typically carried out in a buffered aqueous medium, avoiding the need for organic solvents. orientjchem.orgresearchgate.netresearchgate.net While this method has been successfully applied to various alkyl aryl sulfides, its specific application to butyl 5-chloropentyl sulfide would require experimental validation. The key advantage of biocatalysis is the mild reaction conditions and high selectivity, often avoiding the formation of the intermediate sulfoxide. acsgcipr.orgfrontiersin.org

Electrochemical Oxidation:

Electrochemical methods offer a reagent-free and environmentally friendly alternative for the oxidation of sulfides. nih.govrsc.orgacs.org The selectivity between the sulfoxide and sulfone can often be controlled by adjusting the reaction parameters, such as the applied current or potential. rsc.orgacs.orgacs.org For instance, applying a higher current (10 or 20 mA) in methanol (B129727) has been shown to favor the formation of sulfones from aryl alkyl sulfides. acs.orgacs.org The oxygen source in these reactions is typically water present in the solvent system. nih.govacs.org Continuous-flow microreactors can be employed to enhance the efficiency and scalability of this process. rsc.org

Metal-Catalyzed Oxidation:

A wide array of transition metal catalysts have been developed for the oxidation of sulfides to sulfones. tandfonline.comfrontiersin.orgbohrium.com These catalysts often utilize common and relatively safe oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂). tandfonline.comrsc.org

Titanium-based catalysts , such as heterogeneous TiO₂, have been shown to effectively catalyze the oxidation of sulfides to sulfones with high selectivity using aqueous H₂O₂ as the oxidant. rsc.org

Manganese, iron, and copper salts can also catalyze the oxidation of sulfides using molecular oxygen in the presence of an aldehyde. tandfonline.com

Tungsten-based catalysts , such as tungstate-functionalized ionic liquids, can selectively produce sulfones at elevated temperatures (e.g., 50°C). frontiersin.org

Niobium carbide has been reported as an efficient catalyst for the oxidation of sulfides to sulfones using 30% hydrogen peroxide. organic-chemistry.org

The choice of catalyst and reaction conditions can significantly influence the selectivity and yield of the sulfone.

Table 1: Comparison of Oxidative Methods for Sulfide to Sulfone Conversion

| Method | Oxidant | Catalyst/Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|---|

| Biocatalytic Oxidation | O₂/Air | Aspergillus ochraceus, Penicillium funiculosum | Environmentally benign, high selectivity, mild conditions | Substrate specificity may be a limitation | orientjchem.orgresearchgate.netresearchgate.net |

| Electrochemical Oxidation | H₂O (from solvent) | Constant current (10-20 mA), MeOH | Reagent-free, controllable selectivity | Requires specialized equipment | nih.govrsc.orgacs.orgacs.org |

| Metal-Catalyzed Oxidation | H₂O₂, O₂ | TiO₂, Mn/Fe/Cu salts, Niobium carbide | High yields, use of common oxidants | Potential for metal contamination, may require harsh conditions | organic-chemistry.orgtandfonline.comfrontiersin.orgrsc.org |

Cross-Coupling and Sulfonylation Reactions

Modern synthetic chemistry offers powerful cross-coupling and sulfonylation reactions for the construction of sulfones, providing alternatives to the traditional oxidation route.

The reaction between an alkyl halide and a sulfinate salt is a classical and straightforward method for synthesizing alkyl sulfones. organic-chemistry.orgresearchgate.net In the context of this compound, this would involve the reaction of either butylsulfinate with 1,5-dichloropentane (B10660) or 5-chloropentylsulfinate with a butyl halide. The sulfinate anion acts as a nucleophile, displacing the halide from the alkyl halide to form the C-S bond of the sulfone. This reaction is often promoted by microwave irradiation in aqueous media, allowing for rapid and efficient synthesis with good functional group tolerance. organic-chemistry.org The required sulfinate salts can be generated in situ from various precursors, including the reaction of Grignard reagents or organolithium reagents with a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). organic-chemistry.org

Palladium-catalyzed cross-coupling reactions have emerged as a versatile tool for the synthesis of sulfones. nih.govrsc.orgrsc.org These methods allow for the convergent synthesis of sulfones from readily available starting materials. nih.gov A three-component coupling approach can be employed, combining an aryl or alkyl halide, a sulfur dioxide surrogate (such as DABSO or potassium metabisulfite), and another coupling partner. nih.govresearchgate.net

One strategy involves a one-pot, three-component synthesis that combines an aryl or alkenyl iodide, a sulfonyl unit delivered as an aminosulfonamide, and an electrophilic coupling partner like an alkyl halide. rsc.orgrsc.org The palladium-catalyzed aminosulfonylation forms an aminosulfonamide intermediate, which then degrades in situ to a sulfinate salt. This sulfinate subsequently reacts with the alkyl halide to yield the desired sulfone. rsc.orgrsc.orgresearchgate.net This methodology is known for its mild reaction conditions and broad functional group tolerance. rsc.orgrsc.org While often applied to aryl sulfones, the extension to alkyl sulfones is feasible.

An in-depth examination of the synthetic pathways leading to this compound and its related analogues reveals a reliance on fundamental reactions in sulfur chemistry. The primary methods involve the formation of a sulfide intermediate followed by oxidation, a versatile approach that allows for considerable variation in the final product's structure.

Chemical Reactivity and Transformation Pathways of Butyl 5 Chloropentyl Sulfone

Reactions Involving the Sulfone Moiety

The sulfone group significantly influences the molecule's reactivity, primarily by acidifying the α-protons and participating in elimination reactions.

Formation and Reactivity of α-Sulfonyl Carbanions

The electron-withdrawing nature of the sulfonyl group (—SO₂—) markedly increases the acidity of the hydrogen atoms on the adjacent carbon (the α-carbon). This allows for the ready formation of an α-sulfonyl carbanion upon treatment with a suitable base. researchgate.netuoguelph.carsc.org The stability of this carbanion is attributed to the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfone group. researchgate.net The geometry of α-sulfonyl carbanions is generally considered to be planar, which has implications for stereoselective reactions. uoguelph.ca

Once formed, these carbanions are potent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions. researchgate.net Their reactivity is a cornerstone of sulfone chemistry, enabling alkylations, aldol-type additions, and other coupling processes. cdnsciencepub.comacs.org The specific reactivity can be modulated by the choice of base, solvent, and reaction temperature. cdnsciencepub.com For instance, strong bases like lithium amide in liquid ammonia (B1221849) are effective for the quantitative formation of these carbanions, which can then react with various electrophiles such as aldehydes and ketones. cdnsciencepub.com

The stability and reactivity of α-sulfonyl carbanions can be influenced by other substituents within the molecule. Studies on related sulfones have shown that the ease of carbanion formation can be affected by stereoelectronic effects, such as negative hyperconjugation, from substituents on the β-carbon. cdnsciencepub.com

Elimination Reactions for Olefin Synthesis (e.g., Julia-Kocienski Olefination Context)

Alkyl sulfones are key reagents in olefination reactions, most notably the Julia-Kocienski olefination. mdpi.comwikipedia.org This reaction provides a powerful method for the stereoselective synthesis of alkenes, particularly E-alkenes. wikipedia.orgorganic-chemistry.org The general process involves the reaction of an α-sulfonyl carbanion with a carbonyl compound (an aldehyde or ketone) to form a β-alkoxy sulfone intermediate. nih.govoregonstate.edu

In the context of the Julia-Kocienski variant, the sulfone is typically attached to a heteroaryl group, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT). organic-chemistry.orgalfa-chemistry.com The reaction sequence is as follows:

Deprotonation: A strong base removes a proton from the α-carbon of the sulfone to generate the α-sulfonyl carbanion. researchgate.net

Addition: The carbanion adds to a carbonyl compound, forming a β-alkoxy sulfone adduct. alfa-chemistry.comresearchgate.net

Smiles Rearrangement & Elimination: This adduct undergoes a spontaneous Smiles rearrangement, followed by the elimination of sulfur dioxide and an aryloxide anion, to yield the alkene product. mdpi.comorganicreactions.org

The choice of the heteroaryl sulfone and reaction conditions can influence the stereochemical outcome of the reaction. organic-chemistry.org For example, 1-phenyl-1H-tetrazol-5-yl (PT) sulfones often provide high E-selectivity. wikipedia.org While Butyl 5-chloropentyl sulfone itself is not a typical Julia-Kocienski substrate due to the lack of a specialized heteroaryl group, its α-sulfonyl carbanion can, in principle, undergo addition to aldehydes. Subsequent steps to promote elimination, such as in the classical Julia-Lythgoe olefination, would require derivatization of the resulting alcohol and a reductive elimination step. wikipedia.orgwikipedia.org

Table 1: Comparison of Common Sulfones in Julia-Kocienski Olefination

| Sulfone Type | Typical Base(s) | Solvent(s) | Common Selectivity |

| Benzothiazol-2-yl (BT) | KHMDS, LDA | THF, DME | Good E-selectivity |

| 1-Phenyl-1H-tetrazol-5-yl (PT) | KHMDS, NaHMDS | THF, DME | Very good E-selectivity |

| Pyridin-2-yl (PYR) | KHMDS | THF | High Z-selectivity |

| 3,5-Bis(trifluoromethyl)phenyl (BTFP) | KOH, P4-t-Bu | THF, CH₂Cl₂ | Good yields and stereoselectivities |

This table is based on general findings in the literature. organic-chemistry.orgacs.org

Sulfone Group as a Strategic Activating or Leaving Group

Beyond its role in carbanion formation, the sulfonyl group can also function as a leaving group in certain reactions, although it is generally less reactive than halides. researchgate.net The ability of a sulfinate (:SO₂R⁻) to depart is exploited in some nucleophilic substitution and elimination reactions. google.com For the sulfone group to act as an effective leaving group, it often needs to be activated, for instance by being positioned on an aromatic ring that can stabilize the resulting anion. rsc.org

In the context of this compound, the butylsulfonyl group is not a particularly good leaving group under standard nucleophilic substitution conditions. However, under reductive conditions, such as those used in desulfonylation reactions, the C-S bond can be cleaved. wikipedia.org This property is fundamental to the final step of the classical Julia olefination. wikipedia.org Furthermore, the sulfonyl group's strong electron-withdrawing capacity makes it an excellent activating group for the α-protons, a characteristic that is central to its synthetic utility. uoguelph.caresearchgate.net

Transformations of the 5-Chloropentyl Chain

The terminal chlorine atom on the pentyl chain provides a reactive site for nucleophilic substitution and is also amenable to radical reactions.

Nucleophilic Substitution Reactions on the Chloropentyl Unit

The chlorine atom at the end of the 5-chloropentyl chain is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions, primarily through an Sₙ2 mechanism. nih.gov This allows for the introduction of a wide variety of functional groups by reacting this compound with different nucleophiles.

Potential nucleophiles include:

Amines, to form amino-sulfones.

Thiols, to generate thioether-sulfones.

Cyanide, to introduce a nitrile group, extending the carbon chain.

Azide, leading to the formation of an azido-sulfone, a precursor for amines or triazoles.

Carboxylates, to form ester-sulfones.

Radical Reactions and Radical Cascade Processes Involving the Chemical Compound

Alkyl chlorides can be engaged in radical reactions, although they are generally less reactive than the corresponding bromides or iodides. nih.gov The activation of the C-Cl bond to form a carbon-centered radical typically requires specific conditions, such as the use of transition-metal catalysts or photo-induced processes. nih.govrsc.org Recent advances have enabled the use of unactivated alkyl chlorides in C-C bond-forming reactions through titanium-catalyzed radical addition or photocatalysis. nih.govrsc.org

Once the 5-chloropentyl radical is generated from this compound, it can participate in various transformations. These include:

Radical Addition: Addition to electron-deficient alkenes. nih.gov

Radical Cascade Reactions: If an appropriate radical acceptor is present within the molecule or added to the reaction, a cascade sequence can be initiated. rsc.orgrsc.org For example, a radical generated at the terminus of the pentyl chain could potentially undergo an intramolecular cyclization if a suitable radical acceptor were present elsewhere in the molecule.

While specific studies on radical cascades involving this compound are not detailed in the provided context, the principles of radical chemistry suggest its potential for such transformations. rsc.orgbgu.ac.ilacs.org The sulfone group itself is relatively stable under many radical conditions and can be carried through such reaction sequences.

Intramolecular Cyclization and Ring Formation

The presence of a terminal chlorine atom and a five-carbon chain in this compound makes it a suitable precursor for intramolecular cyclization, leading to the formation of a six-membered heterocyclic ring. This type of reaction is a fundamental strategy in organic synthesis for the construction of cyclic compounds. The cyclization can proceed through various mechanisms, primarily dependent on the reaction conditions employed.

One plausible pathway is a radical cyclization. Under radical-generating conditions, such as the use of a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride), the chloro group can be converted into a primary alkyl radical. This radical can then attack the sulfone group or, more likely, an activated position on the butyl chain, although the latter is less favored. The formation of a six-membered ring via an exo cyclization is generally a favorable process. libretexts.org

Alternatively, an ionic cyclization pathway can be envisioned. In the presence of a strong base, the carbon atom alpha to the sulfone group can be deprotonated to form a carbanion. This nucleophilic carbanion can then displace the terminal chloride via an intramolecular SN2 reaction to form a six-membered ring, specifically a substituted tetrahydropyran-1,1-dioxide. The efficiency of such cyclizations is often influenced by factors such as the choice of base, solvent, and reaction temperature. The formation of five- and six-membered rings through intramolecular cyclization of ω-haloalkylphosphoryl compounds has been demonstrated, providing a strong analogy for the behavior of ω-haloalkyl sulfones. researchgate.net

The synthesis of tetrahydropyran (B127337) rings from acyclic precursors is a well-established area of research, with numerous methods developed that could potentially be adapted for the cyclization of this compound. cdnsciencepub.comnih.govacs.orgorganic-chemistry.org These methods often involve the use of various catalysts and reaction conditions to promote the desired ring closure with high stereoselectivity.

Table 1: Analogous Intramolecular Cyclization Reactions for the Formation of Six-Membered Rings

{ "type": "table", "columns": [ {"header": "Precursor Type"}, {"header": "Reaction Conditions"}, {"header": "Product Type"}, {"header": "Yield (%)"}, {"header": "Reference"} ], "rows": [ {"cells": ["ω-Hydroxy Olefin", "Platinum Catalyst", "Tetrahydropyran", "High", " organic-chemistry.org"]}, {"cells": ["1,5-Diol", "Cerium Ammonium Nitrate", "Tetrahydropyran", "High", " organic-chemistry.org"]}, {"cells": ["Homoallylic Alcohol and Aldehyde", "Brønsted Acid (Phosphomolybdic acid)", "cis-Tetrahydropyran-4-ol", "High", " organic-chemistry.org"]}, {"cells": ["Dihydropyranyl Alcohol and Aryl Boronic Acid", "Pd(OAc)₂, Cu(OTf)₂", "2,6-trans-Tetrahydropyran", "Excellent", " acs.org"]}, {"cells": ["ω-Haloalkylphosphonate", "Base-induced", "1,2-Oxaphosphorine", "Not specified", " researchgate.net"]} ] }

Multi-Component Reactions and Tandem Processes Utilizing this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials, and tandem (or cascade) reactions, which involve a series of intramolecular reactions, are powerful tools in modern synthetic chemistry. mdpi.com The functional handles present in this compound allow it to be a potential substrate in such complex transformations.

The sulfone group can act as a key functional group in various MCRs. For instance, alkyl sulfones can be synthesized via photocatalytic multicomponent reactions involving aryl diazonium salts, styrene (B11656) derivatives, and a sulfur dioxide source. rsc.orgcolab.ws By analogy, this compound could potentially be modified or participate in similar photocatalytic processes. Furthermore, copper-catalyzed multicomponent cascade reactions have been developed for the synthesis of polyfunctionalized β-ketone sulfones from vinyl azides, oxime esters, and a sulfur dioxide source, highlighting the versatility of the sulfone moiety in complex reaction sequences. rsc.org

Tandem reactions involving sulfones often proceed via radical intermediates. An alkyl radical initiated cyclization/tandem reaction has been developed for the synthesis of lactam-substituted alkyl sulfones, where an alkyl bromide undergoes intramolecular radical cyclization followed by SO₂ insertion and incorporation of an external alkyl electrophile. bgu.ac.il The 5-chloropentyl moiety in this compound could potentially initiate a similar tandem process. For instance, initial radical formation at the terminal carbon could trigger a cascade of reactions, leading to the formation of complex polycyclic structures.

Palladium-catalyzed tandem reactions are another important class of transformations where sulfones can participate. A one-pot, three-component palladium-catalyzed tandem Suzuki-Miyaura/allylic substitution has been reported for the synthesis of (2-arylallyl) aryl or alkyl sulfones. ub.edu This demonstrates the potential for incorporating the butyl sulfone moiety into more complex structures through transition metal-catalyzed cross-coupling and subsequent transformations in a single pot.

Table 2: Examples of Multi-Component and Tandem Reactions Involving Sulfones

{ "type": "table", "columns": [ {"header": "Reaction Type"}, {"header": "Key Reactants"}, {"header": "Catalyst/Conditions"}, {"header": "Product Class"}, {"header": "Reference"} ], "rows": [ {"cells": ["Photocatalytic Multicomponent Reaction", "Aryl diazo salts, Styrene derivatives, Sodium metabisulfite", "Rhodamine B, Visible light", "Alkyl sulfones", " rsc.orgcolab.ws"]}, {"cells": ["Copper-Catalyzed Multicomponent Cascade", "Vinyl azides, Oxime esters, SO₂ source", "Copper catalyst", "β-Ketone sulfones", " rsc.org"]}, {"cells": ["Radical Initiated Cyclization/Tandem Reaction", "Alkyl bromides, K₂S₂O₅, Alkyl electrophiles", "Metal-free", "Lactam-substituted alkyl sulfones", " bgu.ac.il"]}, {"cells": ["Palladium-Catalyzed Tandem Reaction", "Boronic acid, Sodium sulfinate, 2-Bromoallyl acetate", "Palladium catalyst", "(2-Arylallyl) aryl/alkyl sulfones", " ub.edu"]}, {"cells": ["Ionic/Radical Tandem Reaction", "Alkylidene bis-sulfoxides, Nucleophiles", "Iron(III) salts", "Cyclic sulfoxides", " academie-sciences.fr"]} ] }

Advanced Spectroscopic and Structural Elucidation of Butyl 5 Chloropentyl Sulfone

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) Chemical Shift Analysis and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom's position within the molecular structure.

For Butyl 5-chloropentyl sulfone, the ¹H NMR spectrum is expected to show distinct signals for the protons on the butyl and the 5-chloropentyl chains. The protons on the carbons alpha to the sulfone group (C1' and C1) would be the most deshielded of the methylene (B1212753) protons, appearing furthest downfield due to the strong electron-withdrawing effect of the SO₂ group. The terminal methyl protons of the butyl group would appear as a triplet at the most upfield position. The protons on the carbon bearing the chlorine atom (C5) would also exhibit a downfield shift, typically appearing as a triplet.

The ¹³C NMR spectrum would display nine unique signals, corresponding to each carbon atom in the molecule. The chemical shifts of the carbons alpha to the sulfone group (C1' and C1) are significantly shifted downfield. organicchemistrydata.org Similarly, the carbon atom bonded to chlorine (C5) is also shifted downfield, though typically to a lesser extent than those adjacent to the sulfone. The remaining methylene carbons appear in the typical aliphatic region of the spectrum. illinois.edusigmaaldrich.comcarlroth.com Coupling constants between adjacent non-equivalent protons, observable in high-resolution ¹H NMR spectra, would confirm the connectivity of the alkyl chains.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general substituent effects in similar acyclic sulfones. Actual experimental values may vary.)

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| Butyl Chain | |||

| CH₃ (C4') | ~0.95 | Triplet (t) | ~13.5 |

| CH₂ (C3') | ~1.45 | Sextet | ~21.5 |

| CH₂ (C2') | ~1.80 | Quintet | ~27.5 |

| SO₂-CH₂ (C1') | ~3.10 | Triplet (t) | ~55.0 |

| Chloropentyl Chain | |||

| SO₂-CH₂ (C1) | ~3.15 | Triplet (t) | ~56.0 |

| CH₂ (C2) | ~1.95 | Quintet | ~22.0 |

| CH₂ (C3) | ~1.55 | Quintet | ~28.0 |

| CH₂ (C4) | ~1.85 | Quintet | ~32.0 |

| CH₂-Cl (C5) | ~3.55 | Triplet (t) | ~44.5 |

High-Resolution Mass Spectrometry (HRMS): Precise Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by providing a highly accurate mass measurement of its parent ion. For this compound (C₉H₁₉ClO₂S), the calculated exact mass allows for confident confirmation of its molecular formula.

The fragmentation pathways observed in the mass spectrum provide further structural evidence. For dialkyl sulfones, characteristic fragmentation includes cleavage of the carbon-sulfur bonds. This would lead to the formation of butyl and 5-chloropentyl radicals or cations. Another common pathway involves rearrangement reactions, such as a McLafferty-type rearrangement, which could lead to the elimination of neutral molecules like butene or chloropentene. The presence of chlorine would also produce a characteristic isotopic pattern for any chlorine-containing fragments (M and M+2 in an approximate 3:1 ratio), further corroborating the structure.

Table 2: Predicted HRMS Data for this compound

| Ion/Fragment | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₉H₂₀ClO₂S⁺ | 227.0816 | Protonated Molecular Ion |

| [M+Na]⁺ | C₉H₁₉ClNaO₂S⁺ | 249.0635 | Sodium Adduct |

| [M-C₄H₉]⁺ | C₅H₁₀ClO₂S⁺ | 169.0084 | Loss of butyl radical |

| [M-C₅H₁₀Cl]⁺ | C₄H₉O₂S⁺ | 121.0318 | Loss of chloropentyl radical |

| [C₅H₁₀Cl]⁺ | C₅H₁₀Cl⁺ | 105.0466 | Chloropentyl cation |

| [C₄H₉]⁺ | C₄H₉⁺ | 57.0699 | Butyl cation |

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes of the Sulfone and Chloropentyl Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. msu.edu

The IR spectrum of this compound is dominated by the very strong and characteristic stretching vibrations of the sulfone group (S=O). These appear as two distinct bands: an asymmetric stretch and a symmetric stretch. The spectrum also contains absorptions corresponding to the C-H bonds of the alkyl chains and a weaker absorption for the C-Cl bond in the fingerprint region.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Characteristic Frequency (cm⁻¹) | Intensity |

| Asymmetric S=O Stretch | Sulfone (R-SO₂-R) | ~1350 - 1300 | Strong |

| Symmetric S=O Stretch | Sulfone (R-SO₂-R) | ~1160 - 1120 | Strong |

| C-H Stretch | Alkane (sp³ C-H) | ~2960 - 2850 | Medium-Strong |

| C-H Bend | Alkane (CH₂) | ~1465 | Medium |

| C-Cl Stretch | Alkyl Halide (R-Cl) | ~800 - 600 | Medium-Weak |

Single Crystal X-ray Diffraction (when suitable derivatives or analogous compounds are formed)

Single Crystal X-ray Diffraction (SC-XRD) stands as the most definitive method for determining the three-dimensional structure of a crystalline solid. rsc.orgbruker.com This technique provides precise atomic coordinates, from which it is possible to calculate accurate bond lengths, bond angles, and torsional angles.

While no published single-crystal structure of this compound itself is available in the surveyed literature, the technique is highly applicable to such molecules, provided a suitable, high-quality crystal can be grown. Analysis of an analogous or derivatized compound would offer invaluable insight into the molecular conformation in the solid state. brynmawr.educore.ac.uk For instance, it would definitively establish the geometry around the tetrahedral sulfur atom and reveal the conformational preferences of the flexible butyl and chloropentyl chains. Furthermore, SC-XRD elucidates the intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that dictate how the molecules pack into a crystal lattice. researchgate.net

Theoretical and Computational Investigations of Butyl 5 Chloropentyl Sulfone

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

No published studies containing quantum chemical calculations to determine the electronic structure and molecular geometry of Butyl 5-chloropentyl sulfone were found. Such calculations would typically involve methods like Density Functional Theory (DFT) to predict parameters such as bond lengths, bond angles, dihedral angles, and electronic properties like HOMO-LUMO energy gaps.

Computational Modeling of Reaction Mechanisms and Transition States

There is no available research on the computational modeling of reaction mechanisms involving this compound. This type of investigation would identify transition states and intermediates for specific reactions, providing insight into the compound's reactivity and potential synthetic pathways.

Conformational Analysis and Molecular Dynamics Simulations of the Chemical Compound

A conformational analysis and molecular dynamics simulations for this compound have not been reported in the scientific literature. These studies would be crucial for understanding the molecule's flexibility, identifying its stable conformers, and describing its dynamic behavior over time.

Structure-Reactivity Relationship Studies and Predictive Modeling

No structure-reactivity relationship (SRR) studies or predictive models specifically for this compound have been published. Such research would correlate the molecular structure of the compound with its chemical reactivity or biological activity, often used in the development of new chemical entities.

Research Applications of Butyl 5 Chloropentyl Sulfone in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate for Architecturally Complex Molecules

Butyl 5-chloropentyl sulfone serves as a valuable intermediate in the synthesis of more complex molecular structures. escholarship.org The sulfone group is recognized as a "chemical chameleon" in organic synthesis; it is a flexible functional group that can act as a nucleophile, electrophile, or even a radical depending on the reaction conditions. researchgate.net The presence of two distinct reactive sites within the molecule—the electrophilic carbon of the chloropentyl group and the potential for forming a nucleophilic α-sulfonyl carbanion—allows for sequential and controlled modifications.

The chloropentyl moiety is susceptible to nucleophilic substitution, enabling the introduction of a wide array of functional groups. This feature is fundamental for building larger molecular frameworks. For instance, the chloride can be displaced by amines, thiols, or alkoxides to append new functionalities.

Simultaneously, the sulfone group can activate the adjacent methylene (B1212753) protons, facilitating deprotonation to form a stabilized carbanion. This carbanion can then participate in carbon-carbon bond-forming reactions, a cornerstone of complex molecule synthesis. lookchem.com This dual reactivity allows for the strategic construction of intricate molecular architectures where the sulfone can be retained as a key structural element or eliminated in later steps, for example, through the Ramberg-Bäcklund reaction. orgsyn.org

Table 1: Synthetic Transformations Enabled by this compound's Functional Groups

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| 5-Chloropentyl | Nucleophilic Substitution | Ethers, Amines, Thioethers, Azides |

| Sulfone (α-carbon) | Carbanion Formation | Alkylated Sulfones, Alkenes (via elimination) |

| Sulfone Group | Reduction / Elimination | Alkanes, Alkenes |

Exploration as a Precursor in Polymer Chemistry and Material Science

In materials science, sulfone polymers are known for their excellent chemical resistance, thermal stability, and mechanical properties. solvay.com While poly (aryl sulfone)s are common, the incorporation of aliphatic sulfone units like this compound into polymer backbones is an area of exploration. rsc.org

The chloropentyl group provides a reactive handle for polymerization reactions. For example, it can participate in polycondensation reactions with difunctional nucleophiles (e.g., diamines or diols) to form novel polyesters, polyamides, or polyethers. The resulting polymers would feature the butyl sulfone moiety as a pendant group, which could impart specific properties to the material, such as:

Increased Polarity: The polar sulfone group can enhance adhesion and modify the solubility profile of the polymer.

Chemical Resistance: Sulfone polymers are notably resistant to aqueous acids and bases. solvay.com

The integration of such aliphatic sulfone units offers a strategy to fine-tune the physical and chemical properties of advanced materials, potentially leading to new applications in coatings, membranes, or specialty plastics. rsc.org

Development of Novel Reagents and Synthons for Selective Organic Transformations

A synthon is a conceptual unit within a molecule that represents a potential reagent in a synthetic transformation. This compound can be viewed as a precursor to several useful synthons for selective organic reactions. kth.se For example, modification of the terminal chloride could yield a variety of reagents with tailored reactivity.

Sulfones themselves are pivotal intermediates in organic chemistry. jchemrev.com The transformation of the sulfone group or its use to direct other reactions is a key strategy. For instance, the Julia-Kocienski olefination, a powerful method for creating carbon-carbon double bonds, relies on β-hydroxy sulfones derived from sulfonyl carbanions. The carbanion generated from this compound could react with aldehydes or ketones to form such intermediates, demonstrating its utility in stereoselective alkene synthesis.

Furthermore, the sulfone group can be a leaving group in certain reactions, influencing the regioselectivity of eliminations or participating in radical-mediated cyclizations. ucl.ac.uk The development of reagents based on this scaffold allows chemists to perform transformations that might be difficult to achieve with other functional groups, highlighting the compound's potential in creating new synthetic tools. rsc.org

Integration into DNA-Encoded Library (DEL) Synthesis Strategies (as a model for on-DNA reactions)

DNA-Encoded Library (DEL) technology is a powerful tool in drug discovery that relies on performing chemical reactions on DNA-tagged molecules. nih.govsci-hub.se The development of robust and DNA-compatible reactions is crucial for expanding the chemical space of these libraries. nih.gov The on-DNA synthesis of sulfones is a valuable addition to the DEL toolkit. researchgate.netnih.gov

This compound serves as an excellent model for the products of on-DNA sulfone synthesis. A common method involves the nucleophilic substitution of a DNA-tagged alkyl halide (e.g., an alkyl bromide) with an alkyl or aryl sodium sulfinate. nih.govresearchgate.net In this context, a DNA oligonucleotide functionalized with a 5-bromopentyl group could react with sodium butylsulfinate to yield a DNA-tagged butyl pentyl sulfone, a close analog of the title compound.

Table 2: Representative Conditions for On-DNA Sulfone Synthesis

| Reaction Step | Reagents & Conditions | Purpose | Reference |

|---|---|---|---|

| 1. Sulfone Formation | DNA-tagged alkyl bromide, alkyl sodium sulfinate, organic cosolvent (e.g., DMA) | Forms the C-S(O₂) bond directly on the DNA scaffold. | researchgate.netnih.gov |

| 2. Alternative (Two-Step) | 1. DNA-tagged alkyl halide, mercaptan; 2. Oxidation (e.g., electrochemical with TEMPO) | Forms a thioether, followed by oxidation to the sulfone. | nih.gov |

The stability and polarity of the sulfone group make it a desirable functionality in small molecule drug candidates. The ability to form this group on-DNA, as modeled by structures like this compound, allows for the creation of diverse libraries containing this important pharmacophore. rsc.org

Application in the Design and Construction of Advanced Linkers and Scaffolds in Chemical Biology and Targeted Degradation Methodologies

In chemical biology, linkers are critical components of bifunctional molecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). bldpharm.com A PROTAC molecule consists of a ligand for a target protein and a ligand for an E3 ligase, connected by a linker. google.com The linker is not merely a spacer; its length, rigidity, and chemical properties are crucial for the efficacy of the degrader. bldpharm.com

This compound possesses the key structural features of a versatile linker precursor.

Reactive Handle: The terminal chloride provides a site for covalent attachment to either the target protein ligand or the E3 ligase ligand.

Chain Length: The pentyl chain offers a flexible spacer of a defined length (typically 2-14 atoms in PROTACs), which is critical for inducing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. google.com

Physicochemical Properties: The butyl sulfone group is a stable, polar, and hydrogen-bond-accepting moiety. Incorporating a sulfone into a linker can improve the solubility and cell permeability of the resulting PROTAC, which are often challenging properties for these larger molecules.

The sulfone group can be considered a bioisostere for other common linker functionalities like esters or amides, but with greater metabolic stability, making it an attractive component for designing next-generation chemical biology tools and targeted therapeutics. cornell.edu

Table 3: Analysis of this compound as a Linker Precursor

| Structural Component | Function in Linker Design |

|---|---|

| Chlorine Atom | Reactive site for conjugation to other molecular fragments. |

| Pentyl Chain | Provides optimal length and conformational flexibility. |

| Butyl Group | Modulates lipophilicity and steric interactions. |

| Sulfone Group | Enhances polarity, solubility, and metabolic stability; acts as a hydrogen bond acceptor. |

Future Research Directions and Challenges Pertaining to Butyl 5 Chloropentyl Sulfone

Development of More Sustainable and Green Synthetic Routes for the Chemical Compound

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research should prioritize the development of sustainable and green synthetic routes to Butyl 5-chloropentyl sulfone. Traditional methods for synthesizing sulfones often involve the use of harsh oxidants and hazardous solvents. rsc.org Green chemistry principles encourage the use of renewable starting materials, atom-economical reactions, and the reduction of waste. rsc.org

A promising approach would be the photocatalytic synthesis of alkyl-alkyl sulfones, which can proceed under mild, visible-light-induced conditions. researchgate.net For instance, a one-pot, three-component strategy involving the insertion of sulfur dioxide via a radical process could be explored. rsc.org Another avenue involves the use of magnetically recoverable catalysts, which simplify the purification process and reduce waste. researchgate.net The development of catalytic systems that are efficient, recyclable, and operate in green solvents like water or ethanol (B145695) would represent a significant advancement. rsc.org

Future research could focus on the following:

Catalyst-Free Hydrosulfonylation: Investigating the visible-light-induced, catalyst-free hydrosulfonylation of appropriate alkene and alkyne precursors with sulfonyl chlorides in aqueous media. researchgate.net

Flow Chemistry: Implementing microreactor-based flow systems for the synthesis, which can improve scalability, reproducibility, and safety of photocatalytic and gas-liquid reactions. rsc.org

Benign Oxidants: Exploring the use of molecular oxygen or hydrogen peroxide as green oxidants for the conversion of corresponding sulfides to sulfones. rsc.org

Table 1: Comparison of Traditional and Potential Green Synthetic Routes for Sulfones

| Feature | Traditional Synthesis | Potential Green Synthesis |

| Oxidants | Stoichiometric strong oxidants (e.g., m-CPBA, KMnO4) | Catalytic amounts of catalysts with O2 or H2O2 |

| Solvents | Chlorinated solvents (e.g., DCM, Chloroform) | Water, ethanol, or solvent-free conditions |

| Energy Input | Often requires heating | Visible light (photocatalysis) or microwave irradiation |

| Byproducts | Significant waste from oxidants and solvents | Water is often the only byproduct |

| Atom Economy | Lower | Higher |

Discovery of Novel Reactivity Patterns and Catalytic Applications of the Chemical Compound

Beyond its established roles, exploring novel reactivity patterns of this compound could lead to new synthetic methodologies. The sulfonyl group is known to be a versatile functional group that can act as an activating group, a leaving group, or a radical precursor. sciencehub.egrsc.org

Potential areas for future investigation include:

Radical Chemistry: The generation of sulfonyl radicals from sulfones under photoredox catalysis can enable a variety of transformations, such as addition to alkenes and alkynes. rsc.orgnih.gov Investigating the radical-mediated reactions of this compound could unveil new C-C and C-heteroatom bond-forming reactions.

C-S Bond Activation: Transition-metal-catalyzed activation of the C-S bond in sulfones is an emerging area that allows for the use of sulfones as coupling partners in cross-coupling reactions. rsc.org Developing catalytic systems that can selectively cleave the C-S bond in this compound would expand its synthetic utility.

Catalytic Applications: While sulfones themselves are not typically catalysts, their derivatives can be. For example, the compound could be functionalized to create novel ligands for transition-metal catalysis or organocatalysts. The long alkyl chain could be used to tune solubility and steric properties of the resulting catalyst.

Application of Advanced In-situ Spectroscopic Techniques for Mechanistic Elucidation

A thorough understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. Advanced in-situ spectroscopic techniques can provide real-time information about the species present in a reaction mixture, offering invaluable insights into reaction pathways, intermediates, and transition states.

For the study of reactions involving this compound, the following techniques could be particularly informative:

In-situ FTIR and Raman Spectroscopy: These techniques can monitor the changes in vibrational modes of the sulfonyl group and other functional groups as the reaction progresses, helping to identify intermediates and determine reaction kinetics. researchgate.net

In-situ NMR Spectroscopy: By tracking the changes in the chemical shifts and coupling constants of the protons and carbons in the molecule, in-situ NMR can provide detailed structural information about transient species.

In-situ Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be coupled with reaction monitoring to detect and identify intermediates and products in real-time. cdnsciencepub.com

The data obtained from these in-situ studies will be crucial for understanding the factors that control the chemo-, regio-, and stereoselectivity of the reactions of this compound, ultimately enabling the rational design of more efficient and selective synthetic transformations. acs.org

Computational Design and Prediction of New Analogues with Tailored Reactivity and Applications

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery of new compounds with desired characteristics. Density Functional Theory (DFT) calculations, for example, can be used to model reaction mechanisms, predict reaction barriers, and understand the electronic structure of molecules. researchgate.netmdpi.com

In the context of this compound, computational studies can be employed to:

Predict Reactivity: Calculate the energies of frontier molecular orbitals (HOMO and LUMO) to predict the most likely sites for nucleophilic and electrophilic attack. researchgate.net

Design New Analogues: By systematically modifying the structure of this compound in silico (e.g., changing the alkyl chain length, substituting the butyl group, or replacing the chlorine with other halogens or functional groups), it is possible to predict how these changes will affect the compound's reactivity and properties. This allows for the rational design of new analogues with tailored applications.

Elucidate Reaction Mechanisms: Model the potential energy surfaces of various reaction pathways to identify the most favorable mechanism and predict the regio- and stereochemical outcomes of reactions. rsc.org

The integration of computational modeling with experimental studies will be a key strategy for unlocking the full potential of this compound and its analogues in organic synthesis and materials science. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing butyl 5-chloropentyl sulfone to ensure reproducibility?

- Methodological Answer :

- Synthesis : Use nucleophilic substitution between 5-chloropentanol and butyl sulfonyl chloride under anhydrous conditions, with a base (e.g., triethylamine) to neutralize HCl byproducts. Monitor reaction completion via TLC or GC-MS.

- Characterization :

- Structural Confirmation : Employ H NMR (e.g., δ 1.4–1.6 ppm for butyl chain protons) and C NMR to confirm sulfone group (C-SO-C) resonance.

- Purity Assessment : Use HPLC with a C18 column and UV detection (λ = 210–230 nm) to quantify impurities. Ensure purity >98% for experimental validity.

- Reproducibility : Follow guidelines for detailed experimental protocols, including solvent ratios, temperature, and catalyst concentrations .

Q. Which analytical techniques are most effective for detecting this compound in environmental or synthetic matrices?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize ESI− mode for sulfone detection due to its electronegative SO group. Use MRM transitions (e.g., m/z 215 → 99) for selectivity.

- Gas Chromatography (GC) : Derivatize the compound with BSTFA to improve volatility. Pair with FID or MS detection (e.g., m/z 154 for sulfone fragment).

- Limit of Detection (LOD) : Validate methods via spiked recovery experiments in relevant matrices (e.g., wastewater, synthetic reaction mixtures). Typical LODs range from 0.1–1.0 µg/L .

Advanced Research Questions

Q. How does this compound influence interfacial chemistry in magnesium battery electrolytes, and what challenges arise during cycling?

- Methodological Answer :

- Electrolyte Formulation : Prepare mixed solvents (e.g., THF/butyl sulfone) with Mg(HMDS)-MgCl salts. Assess ionic conductivity via impedance spectroscopy.

- Interfacial Effects : Characterize electrode-electrolyte interfaces using XPS to identify decomposition products (e.g., MgO, MgS). Cyclic voltammetry reveals overpotential shifts due to passivation layers.

- Challenges :

- Morphology : Particle-like Mg deposits increase surface area, leading to parasitic reactions. Use SEM to correlate deposition patterns with Coulombic efficiency (<95%).

- Decomposition : Track solvent breakdown via FTIR (e.g., C-S bond cleavage at 1050 cm) .

Q. What strategies resolve contradictions in reported data on this compound’s environmental persistence versus its synthetic utility?

- Methodological Answer :

- Systematic Review : Aggregate studies using PRISMA guidelines to identify variables (e.g., pH, temperature) affecting environmental half-life vs. synthetic yield.

- Controlled Replication : Repeat conflicting experiments under standardized conditions (e.g., ISO/IEC 17025 protocols). Compare degradation kinetics (e.g., hydrolysis rates in wastewater vs. lab buffers).

- Cross-Validation : Use multiple detection methods (e.g., LC-MS vs. GC-MS) to rule out analytical artifacts. Address discrepancies via meta-analysis .

Q. How can researchers optimize sample preparation for detecting this compound in complex environmental samples?

- Methodological Answer :

- Extraction : Use solid-phase extraction (SPE) with C18 cartridges. Precondition with methanol/water (80:20). Elute with acetonitrile.

- Matrix Interference Reduction :

- Cleanup : Pass extracts through Florisil columns to remove lipids and humic acids.

- Internal Standards : Spike with deuterated analogs (e.g., d-butyl sulfone) to correct for recovery losses.

- Validation : Perform spike-and-recovery tests in industrial wastewater (70–120% recovery) and surface water (60–110% recovery) .

Guidelines for Addressing Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.